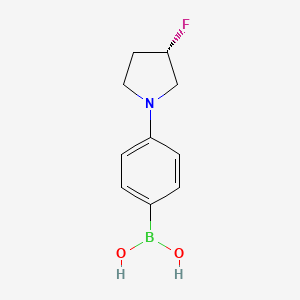

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

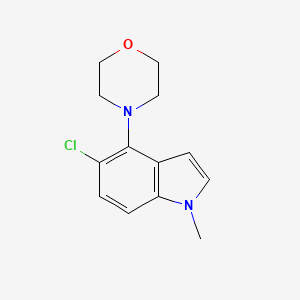

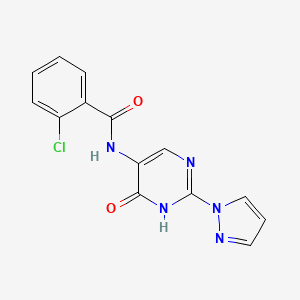

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is an organoboronic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-fluoropyrrolidinyl group in the (S)-configuration. This compound is known for its significant role in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:

Boronic Ester Formation: : Starting with the aryl halide or triflate, the boronic ester is formed via a palladium-catalyzed borylation reaction.

Hydrolysis: : The boronic ester undergoes hydrolysis to yield the boronic acid.

Pyrrolidine Introduction: : The pyrrolidine moiety is introduced via nucleophilic substitution on an appropriate precursor such as an aryl fluoride.

Industrial Production Methods: In an industrial context, large-scale production might involve:

Palladium-Catalyzed Cross-Coupling: : Utilizing efficient catalysts and optimized conditions to maximize yield and purity.

Automated Synthesis Platforms: : Leveraging continuous flow chemistry and robotic platforms to streamline and scale up the process.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid participates in:

Suzuki-Miyaura Cross-Coupling: : Formation of biaryl and polyaryl compounds.

Oxidation and Reduction Reactions: : Though less common, under specific conditions, the boronic acid can undergo oxidation to form corresponding alcohols.

Common Reagents and Conditions

Palladium Catalysts: : Pd(PPh3)4, PdCl2(dppf) commonly employed.

Bases: : NaOH, K2CO3 are used to deprotonate the boronic acid, facilitating the coupling.

Solvents: : Aqueous or organic solvents such as THF, DME often utilized.

Major Products Formed

Biaryl Derivatives: : Widely applied in pharmaceuticals and materials science.

Fluorinated Compounds: : Leveraging the fluorine atom for enhanced biological activity or stability.

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: : Key reagent in constructing complex molecules, enhancing reaction efficiency, and selectivity in forming carbon-carbon bonds.

Biology

Molecular Probes: : Utilized in designing probes for biological imaging and diagnostic applications.

Ligand Synthesis: : Contributing to the development of chiral ligands for enantioselective catalysis.

Medicine

Drug Development: : Integral in synthesizing pharmaceuticals, particularly where boronic acid moieties contribute to activity, such as proteasome inhibitors.

Industry

Materials Science: : Applied in developing advanced materials with specific electronic properties.

Polymer Chemistry: : Incorporated into polymer backbones for creating functional materials with unique characteristics.

Mecanismo De Acción

The compound's mechanism of action, particularly in Suzuki-Miyaura reactions, involves:

Transmetalation: : Interaction between the boron atom and palladium catalyst.

Reductive Elimination: : Formation of the final coupled product through bond formation and release of the catalyst.

Molecular Targets and Pathways

Proteasome Inhibition: : Boronic acids can inhibit proteasomes, crucial for developing therapeutic agents against certain cancers.

Enzymatic Targets: : Fluorinated pyrrolidine moiety may enhance binding and specificity towards biological targets.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: : Basic structure without the pyrrolidine and fluorine modifications.

Pyrrolidinylboronic Acids: : Lacking the fluorine substitution.

Unique Attributes

Fluorine Atom: : Enhances lipophilicity and metabolic stability, making it advantageous over non-fluorinated analogs.

Chirality: : The (S)-configuration may provide enantioselectivity in chiral synthesis, unlike its racemic counterparts.

By capitalizing on these attributes, (S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid distinguishes itself as a highly valuable compound in various scientific and industrial contexts.

Would you like to dive deeper into any specific section?

Propiedades

Fórmula molecular |

C10H13BFNO2 |

|---|---|

Peso molecular |

209.03 g/mol |

Nombre IUPAC |

[4-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |

InChI |

InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m0/s1 |

Clave InChI |

ZWPBPJKLTPTHGZ-VIFPVBQESA-N |

SMILES isomérico |

B(C1=CC=C(C=C1)N2CC[C@@H](C2)F)(O)O |

SMILES canónico |

B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)

![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)

![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)

![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B15360502.png)

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)